1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-15-13-14-28(27-15)20-12-11-19(25-26-20)22-17-7-9-18(10-8-17)24-21(29)23-16-5-3-2-4-6-16/h2-14H,1H3,(H,22,25)(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJMTKJALTIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced technologies and equipment to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is utilized in various chemical syntheses and as a reagent in organic chemistry. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of new materials.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in:
- Anticancer Studies : Preliminary investigations suggest that it may inhibit tumor cell proliferation by modulating cell signaling pathways. Specific studies have shown cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM, respectively.
Medicine
The compound is being explored for its therapeutic potential, particularly in drug development. Its ability to target specific biological pathways makes it a candidate for further investigation in treating various diseases.
Antimicrobial Activity
A study assessing the antimicrobial properties of related pyrazole derivatives demonstrated significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives exhibited promising antibacterial activity, indicating that 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea could be further evaluated for its potential as an antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and biological targets. These studies indicate that the compound can effectively bind to specific receptors or enzymes involved in disease processes, suggesting its potential as a lead compound in drug discovery .
Mechanism of Action
The mechanism of action of 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the specific targets involved. Detailed studies are required to fully elucidate the molecular mechanisms and pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights structural similarities and differences with key analogues:
Key Research Findings
Role of Urea vs. Amine Linkers :
- The urea group in the target compound enhances binding affinity to kinase targets (e.g., VEGF-R2) compared to amine-linked analogues like N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine due to additional hydrogen-bond interactions .
- MK13, despite lacking the pyridazine core, shows moderate activity in kinase assays, suggesting the urea group compensates for structural simplicity .
Impact of Pyridazine vs. Pyrazole-Pyridine Hybrids :
- Pyridazine-containing compounds exhibit stronger π-π stacking with aromatic residues in enzyme active sites than pyridine-based derivatives (e.g., 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine ) .
Substituent Effects :
- The 3-methyl group on the pyrazole ring (shared with the target compound and MK13) improves metabolic stability by reducing CYP450-mediated oxidation .
- Methanesulfonyl groups (e.g., in 3-(3-{1-[(4-methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine ) enhance solubility but may reduce membrane permeability .
Biological Activity
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Pyrazole ring : Known for its role in various biological activities.
- Pyridazine moiety : Contributes to the compound's interaction with biological targets.
- Phenylurea group : Often associated with enzyme inhibition and receptor binding.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit moderate to high antimicrobial activity. For instance, pyrazolyl-ureas have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL .
Anticancer Activity
Studies have demonstrated that derivatives of pyrazole compounds can induce significant apoptosis in cancer cell lines. For example, a related compound displayed an IC50 value of 49.85 µM against A549 lung cancer cells . The structural features of 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea suggest potential for similar anticancer properties.
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition studies:
- Dipeptidyl Peptidase IV (DPP-IV) : Compounds with similar structures have been developed as selective DPP-IV inhibitors, which are important in diabetes management .
- Epoxide Hydrolase (sEH) : Pyrazolyl derivatives have exhibited inhibitory activity ranging from 16.2 to 50.2 nmol/L against sEH, suggesting potential for anti-inflammatory applications .
Study on Antileishmanial Properties
A study focused on the inhibitory effects of related compounds on enzymes associated with the Leishmania parasite indicated potential antileishmanial properties for 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea. The compound's structural attributes facilitate interactions with specific enzymes, influencing their activity .
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the pyrazole and urea components significantly affect biological activity. For instance, the introduction of various substituents on the pyrazole ring can enhance potency against specific targets while maintaining selectivity .
Potential Applications
Based on its biological activities, 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea holds promise for development in several therapeutic areas:
- Antidiabetic agents : As a DPP-IV inhibitor.
- Antimicrobial agents : Targeting bacterial infections.
- Anticancer therapies : Inducing apoptosis in tumor cells.
Q & A
Q. What synthetic strategies are recommended for preparing the target compound, considering its pyridazine and pyrazole components?
- Methodological Answer: The synthesis typically involves sequential coupling reactions. First, the pyridazine core (e.g., 6-chloropyridazin-3-amine) is functionalized with a 3-methylpyrazole group via nucleophilic aromatic substitution (SNAr) under reflux conditions in a polar aprotic solvent (e.g., DMF) . Subsequent introduction of the urea moiety can be achieved by reacting the intermediate 4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline with phenyl isocyanate in dichloromethane. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .
Q. How can the molecular conformation and crystallinity of this compound be validated experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is optimal for resolving the 3D structure. ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) aids in visualizing thermal ellipsoids and hydrogen-bonding networks . For amorphous or poorly crystalline samples, solid-state NMR (¹³C CP/MAS) and powder XRD (Cu-Kα radiation) are recommended to assess crystallinity .
Advanced Research Questions
Q. How do substituent variations on the pyrazole ring impact the compound’s binding affinity to kinase targets?
- Methodological Answer: Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with substituents like halogens or methyl groups at the pyrazole 3-position. Competitive binding assays (e.g., fluorescence polarization) against recombinant kinases (e.g., EGFR or Aurora A) quantify IC₅₀ values. Molecular docking (AutoDock Vina) using crystallographic data (PDB: 1M17) identifies steric and electronic interactions. For example, bulkier substituents may reduce affinity due to steric clashes in the ATP-binding pocket .
Q. What experimental approaches resolve contradictions in biological activity data across different assay systems?
- Methodological Answer: Cross-validate results using orthogonal assays:
- In vitro: Enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) vs. cell-based proliferation assays (MTT assay in HEK293 or HeLa cells).
- Off-target profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
Discrepancies may arise from cell permeability differences, which can be addressed via logP determination (HPLC) or PAMPA (parallel artificial membrane permeability assay) .
Q. How can computational modeling predict the compound’s metabolic stability and potential metabolites?
- Methodological Answer: Use in silico tools like Schrödinger’s ADMET Predictor or StarDrop’s DEREK to identify metabolic soft spots (e.g., urea cleavage or pyrazole oxidation). Validate predictions with liver microsome assays (human or rat, NADPH cofactor) followed by LC-MS/MS (Q-TOF) to detect phase I/II metabolites. For instance, CYP3A4-mediated N-demethylation of the pyrazole methyl group is a likely metabolic pathway .
Structural and Analytical Questions
Q. What advanced techniques characterize the compound’s hydrogen-bonding interactions in solution?
- Methodological Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) in DMSO-d₆ identifies intramolecular interactions (e.g., urea NH to pyridazine N). For solvent interactions, diffusion-ordered spectroscopy (DOSY) measures hydrodynamic radius changes in D₂O vs. CDCl₃. Infrared spectroscopy (ATR-FTIR) confirms urea C=O stretching (~1680 cm⁻¹) and NH bending (~1600 cm⁻¹) .
Q. How can researchers differentiate polymorphic forms of this compound, and what implications arise for bioactivity?
- Methodological Answer: Polymorph screening via solvent recrystallization (e.g., ethanol vs. ethyl acetate) followed by DSC (differential scanning calorimetry) detects melting point variations. Raman spectroscopy (785 nm laser) distinguishes lattice vibrations between forms. Bioactivity implications are assessed via solubility (shake-flask method) and dissolution rate (USP apparatus II) in PBS (pH 7.4). A high-energy polymorph may exhibit 2–3× faster dissolution but lower thermodynamic stability .
Biological Mechanism Questions
Q. What strategies confirm target engagement in cellular models for this compound?
- Methodological Answer: Cellular thermal shift assay (CETSA) lyses treated cells (e.g., A549) after heating (37–65°C) and quantifies soluble target protein via Western blot. Alternatively, use a biotinylated probe (e.g., NHS-PEG4-biotin conjugate) for pull-down assays followed by LC-MS/MS identification. For kinase targets, phospho-specific antibodies in ELISA validate downstream pathway inhibition (e.g., p-ERK reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
